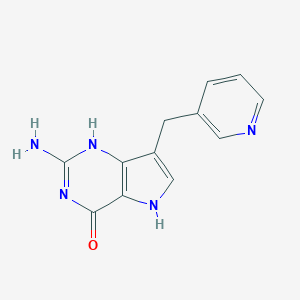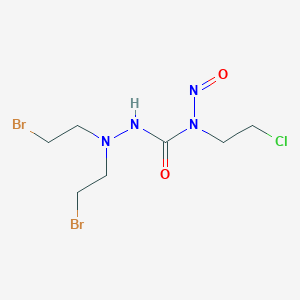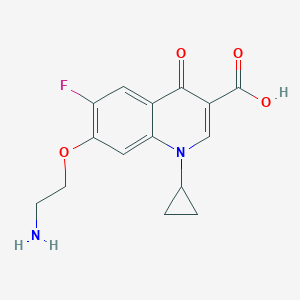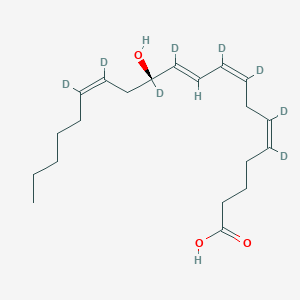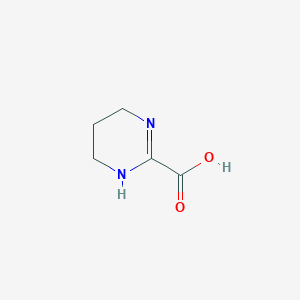
8S,15S-二羟基-5Z,9E,11Z,13E-二十碳四烯酸
描述
8(S),15(S)-DiHETE is derived from (5Z,9E,11Z,13E)-icosatetraenoic acid and has (8S,15S)-stereochemistry . It is a human xenobiotic metabolite and a mouse metabolite, functionally related to arachidonic acid .
Synthesis Analysis
The synthesis of 8(S),15(S)-DiHETE involves the oxidation of 15(S)-HETE by 15-LO . The synthesis of the 8S, 15S and 8R, 15S diastereomers of 8,15 dihydroxy 5Z,9E,11E,13Z eicosatetraenoic acid from arabinose has also been described .Molecular Structure Analysis
The molecular formula of 8(S),15(S)-DiHETE is C20H32O4 . Its molecular weight is 336.5 g/mol . The IUPAC name is (5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid .Chemical Reactions Analysis
Mouse 8S-lipoxygenase (8-LOX) metabolizes arachidonic acid (AA) specifically to 8S-hydroperoxyeicosatetraenoic acid (8S-HPETE), which will be readily reduced under physiological circumstances to 8S-hydroxyeicosatetraenoic acid (8S-HETE), a natural agonist of peroxisome proliferator-activated receptor alpha (PPAR alpha) .Physical And Chemical Properties Analysis
8(S),15(S)-DiHETE has a molecular weight of 336.5 g/mol . Its XLogP3-AA value is 3.9 .科学研究应用
白细胞活性及 5-脂氧化酶的抑制:一项研究发现,花生四烯酸代谢产物 15-HETE 抑制人多形核白细胞中的 5-脂氧化酶。该过程影响外源性花生四烯酸转化为白三烯 B(4) 和其他羟基二十碳四烯酸,提示在炎症反应中具有潜在作用 (Petrich 等人,1996)。
在海洋生物中的存在:研究发现,太平洋海星 Patiria miniata 中存在 8-(R)-HETE,一种相关的羟基二十碳四烯酸。这一发现突出了这些化合物在海洋生物中多样的生物学作用 (D’Auria 等人,1988)。
在心肌细胞活性中的作用:另一项研究发现,花生四烯酸及其代谢产物(包括 15-HETE)调节培养的大鼠新生儿心肌细胞中的 β-肾上腺素能反应。这种调节涉及这些代谢产物结合到磷脂酰肌醇和蛋白激酶 C 的激活中,表明在心脏细胞信号传导中具有复杂的作用 (Wallukat 等人,1994)。
嗜酸性粒细胞趋化性:人嗜酸性粒细胞产生的 5-氧代-15-HETE 等类花生酸已被证明是有效的嗜酸性粒细胞趋化因子。这些发现对于理解炎症和过敏反应的机制具有重要意义 (Schwenk & Schröder,1995)。
在白细胞中形成新化合物:白细胞可以将花生四烯酸转化为各种新化合物,包括三羟基四烯。该过程证明了白细胞功能和可能的炎症中涉及的复杂代谢途径 (Serhan 等人,1984)。
对自然杀伤细胞活性的影响:15-脂氧合酶途径产生的某些代谢产物,如 14,15-二羟基二十碳四烯酸,已被证明会抑制人类自然杀伤细胞活性,表明在免疫反应中具有潜在的调节作用 (Ramstedt 等人,1984)。
作用机制
Target of Action
8(S),15(S)-DiHETE, also known as 8(S),15(S)-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid, is a dihydroxy fatty acid synthesized by 15-LO from 15(S)-HETE . Its primary targets are eosinophils , a type of white blood cell that plays a crucial role in the body’s immune response.
Mode of Action
8(S),15(S)-DiHETE interacts with its targets by causing eosinophil chemotaxis . This means it attracts eosinophils to move towards its concentration gradient, leading to their accumulation at the site of inflammation.
Biochemical Pathways
The compound is formed when 15(S)-HETE is subjected to further oxidation by 15-LO . This process is part of the lipoxygenase pathway, which is involved in the metabolism of arachidonic acid, a polyunsaturated fatty acid. The downstream effects of this pathway include the production of various bioactive lipids that play key roles in inflammation and immune responses.
Result of Action
The action of 8(S),15(S)-DiHETE results in eosinophil chemotaxis, leading to the accumulation of these cells at the site of inflammation . This can enhance the immune response. Additionally, 8(S),15(S)-DiHETE antagonizes the hyperalgesic activity of 8®,15(S)-DiHETE and LTB4 in the rat hind paw pain model , suggesting it may have a role in modulating pain responses.
安全和危害
属性
IUPAC Name |
(5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4-,11-6-,14-9+,15-10+/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWRKSGORGTIM-HCCKYKKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (8S,15S)-DiHETE differ from its stereoisomer, (8R,15S)-DiHETE, in terms of biological activity?
A: Research indicates that (8S,15S)-DiHETE acts as a stereospecific antagonist to (8R,15S)-DiHETE. While (8R,15S)-DiHETE induces hyperalgesia (increased sensitivity to pain) by sensitizing C-fiber mechanoheat nociceptors, (8S,15S)-DiHETE counteracts this effect. [, ] This suggests that (8S,15S)-DiHETE may compete for the same binding site as its hyperalgesic counterpart, potentially serving as an endogenous modulator of pain perception. [, ]
Q2: What evidence suggests that (8S,15S)-DiHETE's effects are receptor-mediated?
A: The stereospecificity observed in the opposing actions of (8R,15S)-DiHETE and (8S,15S)-DiHETE strongly suggests the involvement of specific receptors. [, ] The fact that (8S,15S)-DiHETE selectively blocks (8R,15S)-DiHETE-induced hyperalgesia but not prostaglandin E2-induced hyperalgesia further supports this notion. [] This points towards distinct mechanisms and potentially separate receptor targets for these mediators of pain signaling.
Q3: Beyond cutaneous nociceptors, does (8S,15S)-DiHETE influence other sensory pathways?
A: Yes, studies have shown that (8S,15S)-DiHETE also impacts the sensitivity of abdominal visceral afferents, nerve fibers that transmit sensory information from internal organs. [] Specifically, (8S,15S)-DiHETE attenuates the response of these afferents to ischemia (reduced blood flow), while its stereoisomer, (8R,15S)-DiHETE, augments it. [] This suggests a broader role for (8S,15S)-DiHETE in modulating sensory nerve activity, potentially influencing pain perception in visceral tissues as well.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





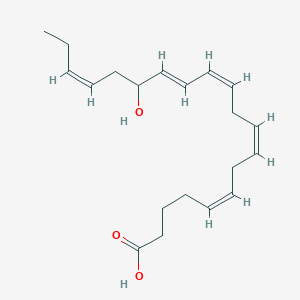
![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)
